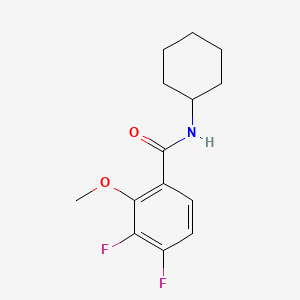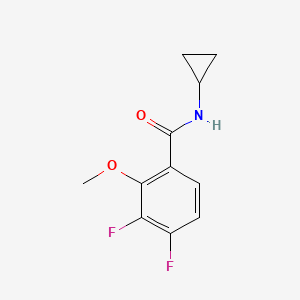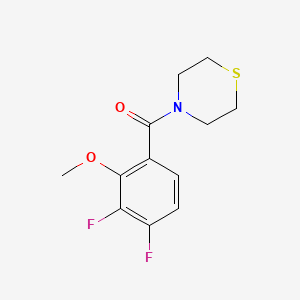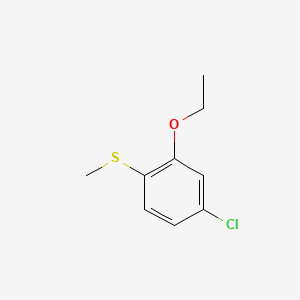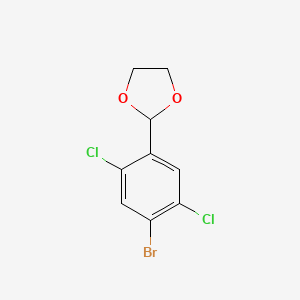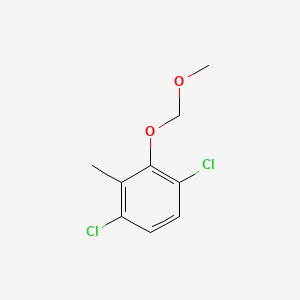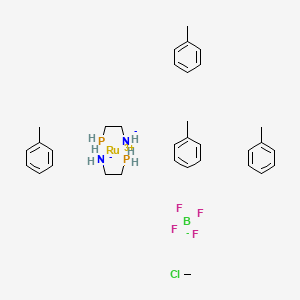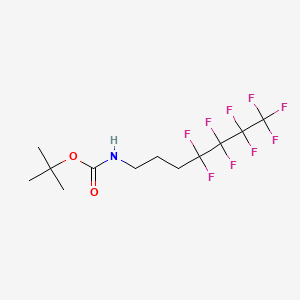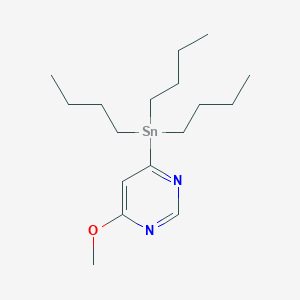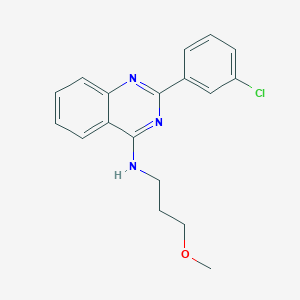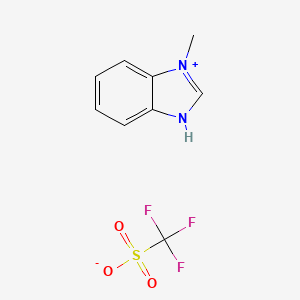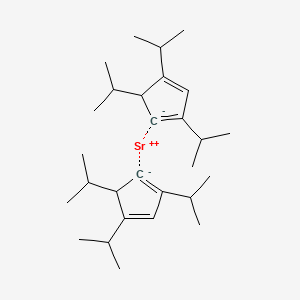
Bis(1,2,4-tri-isopropylcylopentadienyl)strontium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(1,2,4-tri-isopropylcyclopentadienyl)strontium is an organometallic compound that belongs to the class of strontium alkylcyclopentadienyls. It is commonly used as a precursor in chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes for the growth of strontium-containing thin films.
Mechanism of Action
Target of Action
Bis(1,2,4-tri-isopropylcylopentadienyl)strontium is a type of strontium alkylcyclopentadienyl . The primary targets of this compound are metal-containing films . These films are used in various applications, including the production of semiconductors and other electronic devices.
Mode of Action
The compound interacts with its targets through a process known as Chemical Vapor Deposition (CVD) or Atomic Layer Deposition (ALD) . In these processes, the compound is vaporized and then deposited onto a substrate, where it reacts to form a thin film of the desired metal.
Biochemical Pathways
Instead, it undergoes physical and chemical transformations to deposit strontium-containing films on substrates .
Pharmacokinetics
It’s known that the compound is sensitive to air and moisture, and it should be stored in a cold environment .
Result of Action
The result of the action of this compound is the formation of high-quality metal-containing films . These films are essential components in various electronic devices, including semiconductors, sensors, and solar cells.
Action Environment
The efficacy and stability of this compound are influenced by several environmental factors. The compound is sensitive to air and moisture, which can affect its stability and reactivity . Additionally, the temperature and pressure conditions during the CVD/ALD process can significantly impact the quality of the resulting films .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1,2,4-tri-isopropylcyclopentadienyl)strontium typically involves the reaction of strontium metal with 1,2,4-tri-isopropylcyclopentadiene in the presence of a suitable solvent. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture contamination. The product is then purified through distillation or recrystallization to obtain a high-purity compound .
Industrial Production Methods
In industrial settings, the production of Bis(1,2,4-tri-isopropylcyclopentadienyl)strontium follows similar synthetic routes but on a larger scale. The compound is manufactured in bulk volumes and packaged in glass ampules, bottles, or metal ampules to ensure its stability and prevent degradation .
Chemical Reactions Analysis
Types of Reactions
Bis(1,2,4-tri-isopropylcyclopentadienyl)strontium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form strontium oxide and other by-products.
Substitution: It can participate in substitution reactions where the cyclopentadienyl ligands are replaced by other ligands.
Complexation: The compound can form complexes with other metal ions or organic molecules.
Common Reagents and Conditions
Common reagents used in these reactions include oxygen or air for oxidation, and various ligands or metal salts for substitution and complexation reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products
The major products formed from these reactions include strontium oxide, substituted cyclopentadienyl compounds, and various strontium complexes .
Scientific Research Applications
Bis(1,2,4-tri-isopropylcyclopentadienyl)strontium has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of strontium-containing compounds and materials.
Biology: Investigated for its potential use in biological imaging and as a contrast agent.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent.
Industry: Widely used in the semiconductor industry for the deposition of strontium-containing thin films in electronic devices
Comparison with Similar Compounds
Similar Compounds
- Bis(tri-tert-butylcyclopentadienyl)strontium
- Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)strontium(II)
- Bis(n-propyltetramethylcyclopentadienyl)strontium
- Bis(pentamethylcyclopentadienyl)strontium, dimethoxyethane adduct
Uniqueness
Bis(1,2,4-tri-isopropylcyclopentadienyl)strontium is unique due to its high volatility and vapor pressure, which make it particularly suitable for CVD and ALD applications. Its specific structure and properties allow for the efficient deposition of strontium-containing thin films, which are essential in various high-tech industries .
Properties
CAS No. |
147658-82-0 |
|---|---|
Molecular Formula |
C28H46Sr |
Molecular Weight |
470.3 g/mol |
IUPAC Name |
strontium;1,3,5-tri(propan-2-yl)cyclopenta-1,3-diene |
InChI |
InChI=1S/2C14H23.Sr/c2*1-9(2)12-7-13(10(3)4)14(8-12)11(5)6;/h2*7-11H,1-6H3;/q2*-1;+2 |
InChI Key |
HOLVNQUBBYGJFH-UHFFFAOYSA-N |
SMILES |
CC(C)C1[C-]=C(C=C1C(C)C)C(C)C.CC(C)C1[C-]=C(C=C1C(C)C)C(C)C.[Sr+2] |
Canonical SMILES |
CC(C)[C-]1C=C(C=C1C(C)C)C(C)C.CC(C)[C-]1C=C(C=C1C(C)C)C(C)C.[Sr+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


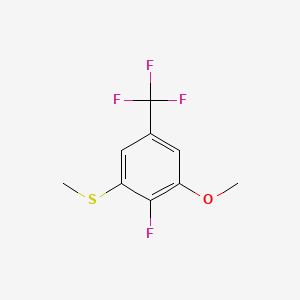

![Ethyl dibenzo[b,d]thiophene-4-carboxylate](/img/structure/B6286537.png)
